1-Oxa-6-azaspiro[3.3]heptane hydrochloride
Description
1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNO . It has a molecular weight of 135.59 g/mol. This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of 1-azaspiro[3.3]heptanes, which includes 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The reduction of the β-lactam ring with alane produces 1-azaspiro[3.3]heptanes .Molecular Structure Analysis
The InChI code for 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is 1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2; (H,3,4) (H,5,6) .Chemical Reactions Analysis
The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO . This reaction results in the formation of spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .Physical And Chemical Properties Analysis
1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a solid at room temperature . It should be stored at room temperature, kept dry and cool .Future Directions
Azaspiro[3.3]heptanes, including 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Therefore, future research may focus on overcoming these challenges and exploring the potential of these compounds in drug discovery .
properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGDYCRSWHJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-6-azaspiro[3.3]heptane hydrochloride | |
CAS RN |
1359704-67-8 | |
Record name | 1-oxa-6-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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